1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Overview
Description
- Reagents: 4-fluorophenylboronic acid
- Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling) under inert atmosphere.
Formation of Sulfonamide:
- Reagents: Methanesulfonyl chloride
- Conditions: Reaction with the intermediate product in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the isobutyryl group and the fluorophenyl group. The final step involves the sulfonamide formation.
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Preparation of Tetrahydroisoquinoline Core:
- Starting material: 1,2,3,4-tetrahydroisoquinoline
- Reagents: Various reagents such as alkyl halides or acyl chlorides
- Conditions: Typically carried out under reflux conditions with a suitable solvent like dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic medium.
- Major Products: Oxidized derivatives of the compound.
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Reduction:
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran.
- Major Products: Reduced derivatives of the compound.
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Substitution:
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
- Major Products: Substituted derivatives of the compound.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic properties.
- Studied for its activity against various biological targets.
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Industry:
- Used in the development of new materials and chemical processes.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can be compared with other similar compounds, such as:
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1-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide:
- Similar structure but with a chlorine atom instead of a fluorine atom.
- May exhibit different reactivity and biological activity.
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1-(4-methylphenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide:
- Similar structure but with a methyl group instead of a fluorine atom.
- May have different physical and chemical properties.
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1-(4-nitrophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide:
- Similar structure but with a nitro group instead of a fluorine atom.
- May show different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14(2)20(24)23-10-9-16-5-8-19(11-17(16)12-23)22-27(25,26)13-15-3-6-18(21)7-4-15/h3-8,11,14,22H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALOCNSYAVZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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